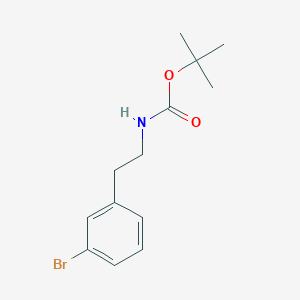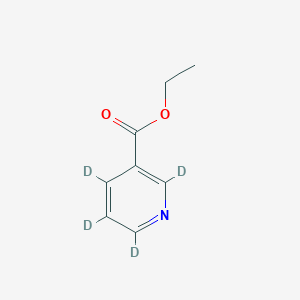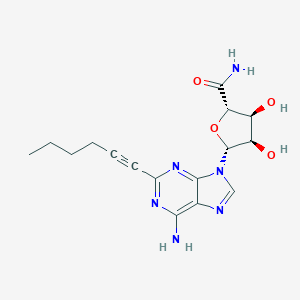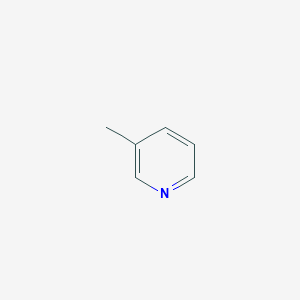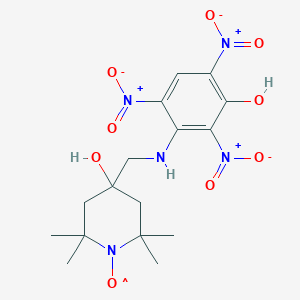![molecular formula C15H15N3OS B133989 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol CAS No. 145096-25-9](/img/structure/B133989.png)
4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol, also known as DM-PIT, is a small molecule that has been extensively studied for its potential use in scientific research. This compound is a benzothiazole derivative that has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol involves its selective binding to the active form of protein kinases. Upon binding, 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol undergoes a conformational change that results in the emission of fluorescence. This property allows 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol to be used as a fluorescent probe for the detection of protein kinase activity.
生化学的および生理学的効果
4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for protein kinase activity, 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the primary advantages of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol is its selectivity for the active form of protein kinases. This property allows 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol to be used as a highly specific fluorescent probe for the detection of protein kinase activity. However, one limitation of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol is its relatively low water solubility, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research involving 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol. One area of research is the development of new fluorescent probes based on the structure of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol. These probes could be designed to target specific protein kinases or other biomolecules of interest. Another area of research is the development of new therapeutic agents based on the structure of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol. These agents could be designed to selectively target cancer cells or other disease-related biomolecules. Finally, further research is needed to fully understand the biochemical and physiological effects of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol and its potential use in scientific research.
合成法
The synthesis of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol involves the reaction of 2-aminothiophenol with 3-pyridinemethanol in the presence of a catalytic amount of acetic acid. This reaction produces 2-(3-pyridinylmethylthio)aniline, which is then reacted with 4,7-dimethyl-6-hydroxybenzothiazole in the presence of a base such as potassium carbonate. The final product, 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol, is obtained after purification by column chromatography.
科学的研究の応用
4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol has been extensively studied for its potential use in scientific research. One of the primary applications of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol is as a fluorescent probe for the detection of protein kinase activity. 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol has been shown to selectively bind to the active form of protein kinases and emit fluorescence upon binding. This property makes 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol a valuable tool for studying protein kinase activity in vitro and in vivo.
特性
CAS番号 |
145096-25-9 |
|---|---|
製品名 |
4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol |
分子式 |
C15H15N3OS |
分子量 |
285.4 g/mol |
IUPAC名 |
4,7-dimethyl-2-(pyridin-3-ylmethylamino)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C15H15N3OS/c1-9-6-12(19)10(2)14-13(9)18-15(20-14)17-8-11-4-3-5-16-7-11/h3-7,19H,8H2,1-2H3,(H,17,18) |
InChIキー |
WNYIJFWJLXADJB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)O |
正規SMILES |
CC1=CC(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)O |
同義語 |
6-Benzothiazolol, 4,7-dimethyl-2-[(3-pyridinylmethyl)amino]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



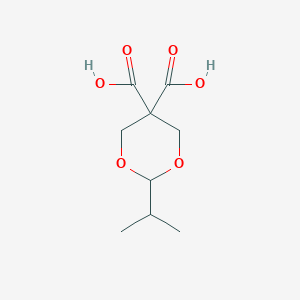

![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)


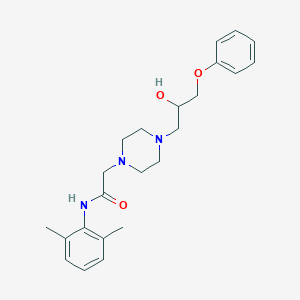

![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)
